Benzo-12-couronne-4

Vue d'ensemble

Description

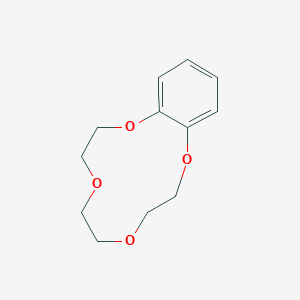

Benzo-12-crown-4 is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure and electron-donating oxygen atoms. Benzo-12-crown-4, specifically, features a benzene ring fused with a 12-membered crown ether ring, making it particularly effective in binding certain metal ions .

Applications De Recherche Scientifique

Benzo-12-crown-4 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Benzo-12-crown-4, also known as 2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene or Benzo-12-crown 4-ether, is a crown ether that is generally used as a ligand in coordination chemistry . The primary target of Benzo-12-crown-4 is the lithium cation . Crown ethers are known for their ability to form complexes with cations due to the electron-rich nature of the oxygen atoms within the ring structure .

Mode of Action

The mode of action of Benzo-12-crown-4 involves the formation of a complex with the lithium cation . The oxygen atoms in the crown ether ring coordinate with the lithium cation, effectively “crowning” the cation, hence the name “crown ether”. This interaction results in the formation of a stable complex .

Pharmacokinetics

It is known that crown ethers can cross biological membranes, which may influence their distribution and excretion .

Result of Action

The primary result of Benzo-12-crown-4’s action is the formation of a stable complex with lithium cations . This can influence the bioavailability of lithium in the system where the compound is present. In the context of coordination chemistry, this can be used to selectively bind lithium, influencing the reactivity of other species in the system .

Action Environment

The action of Benzo-12-crown-4 can be influenced by various environmental factors. For instance, the presence of other cations can compete with lithium for binding to the crown ether. The pH and temperature of the environment can also influence the stability and binding affinity of the Benzo-12-crown-4-lithium complex .

Analyse Biochimique

Biochemical Properties

Benzo-12-crown-4 has been found to have significant differences in the conformational states in solution, which are capable of affecting the complexation properties and physiological activity of these polydentate ligands

Molecular Mechanism

The molecular mechanism of Benzo-12-crown-4 is largely based on its ability to form complexes with cations. The oxygen atoms in the crown ether are able to coordinate with cations, allowing the compound to encapsulate the cation, forming a stable complex . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Benzo-12-crown-4 in animal models. One study has shown that benzo-12-crown-4 displays anticonvulsant activity in the maximum electroshock test at a dose of approximately 100 mg/kg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzo-12-crown 4-ether typically involves the reaction of benzyl bromide with 12-crown-4 in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the benzyl group is introduced to the crown ether ring . The reaction conditions often include the use of polar solvents like ethanol or acetone and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of benzo-12-crown 4-ether follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Benzo-12-crown-4 undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Complexation Reactions: The crown ether ring can form complexes with metal ions, particularly lithium, sodium, and potassium ions.

Common Reagents and Conditions:

Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst.

Nitration: Uses nitric acid and sulfuric acid as reagents.

Complexation: Typically involves the use of metal salts in aqueous or organic solvents.

Major Products:

Halogenated Benzo-12-crown-4: Formed through halogenation.

Nitrated Benzo-12-crown-4: Formed through nitration.

Metal Complexes: Formed through complexation with metal ions.

Comparaison Avec Des Composés Similaires

12-Crown-4: A simpler crown ether without the benzene ring, used for similar complexation purposes.

Benzo-15-crown-5: Contains a larger crown ether ring and is used for complexing larger metal ions.

Dibenzo-18-crown-6: Features two benzene rings and a larger crown ether ring, providing higher stability for larger ions.

Uniqueness: Benzo-12-crown-4 is unique due to its specific ring size and the presence of the benzene ring, which enhances its ability to form stable complexes with certain metal ions. This makes it particularly useful in applications requiring selective ion binding and transport .

Activité Biologique

Benzo-12-crown-4 is a member of the crown ether family, characterized by its ability to selectively bind cations and anions. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of Benzo-12-crown-4, focusing on its synthesis, ion-binding properties, and potential applications in drug delivery and antimicrobial activity.

Synthesis of Benzo-12-Crown-4

Benzo-12-crown-4 can be synthesized through several methods, including the reaction of catechol with suitable alkylating agents. Recent studies have reported successful syntheses involving triethyleneglycol and p-toluenesulfonyl chloride, yielding Benzo-12-crown-4 in moderate yields . The synthetic route often involves careful control of reaction conditions to optimize yield and purity.

Ion-Binding Properties

Benzo-12-crown-4 is known for its ability to form complexes with various cations, particularly alkali metals like potassium (K) and sodium (Na). The binding affinities of Benzo-12-crown-4 with different ions have been extensively studied. For example, it has been shown to exhibit higher binding constants for K compared to Na, which is crucial for its application in ion-selective sensors and drug delivery systems .

Table 1: Binding Constants of Benzo-12-Crown-4 with Various Cations

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Benzo-12-crown-4 and its derivatives. Research indicates that compounds based on benzo-crown ethers exhibit notable antibacterial activity against gram-positive bacteria. Specifically, monoacylated and monoalkylated derivatives have demonstrated effectiveness in inhibiting bacterial growth, suggesting their potential use as antibiotic agents .

Antineoplastic Activity

Benzo-12-crown-4 has also been investigated for its antineoplastic properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2). These findings suggest that modifications to the crown ether structure can enhance its cytotoxic effects against cancer cells .

Case Studies

- Antibacterial Activity : A study evaluated the effectiveness of benzo-crown ether compounds against Staphylococcus aureus and Escherichia coli. The results indicated that longer alkyl chain substituents correlated with increased antibacterial activity, demonstrating a structure-activity relationship that could inform future drug design .

- Cytotoxicity Testing : Another research effort focused on the cytotoxic effects of benzo-crown ether derivatives on various cancer cell lines. The derivatives showed varying levels of inhibition, with some compounds exhibiting IC50 values in the micromolar range against human cancer cells, indicating their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJNZFCPJVBYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342944 | |

| Record name | Benzo-12-crown-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-08-4 | |

| Record name | Benzo-12-crown-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-12-crown 4-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.